4-Methyl-3-iso-pentoxyphenyl methyl sulfide
Description
Properties
IUPAC Name |
1-methyl-2-(3-methylbutoxy)-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10(2)7-8-14-13-9-12(15-4)6-5-11(13)3/h5-6,9-10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOAYBXLRXGSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)OCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 4-Methylphenol
The synthesis begins with the etherification of 4-methylphenol to introduce the iso-pentoxy group. This step typically employs iso-pentyl bromide as the alkylating agent under basic conditions.
Reaction Conditions:
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Base: Potassium carbonate ().
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Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
The reaction proceeds via an mechanism, where the phenoxide ion attacks the electrophilic carbon of iso-pentyl bromide. Yields range from 70% to 85%, depending on solvent choice and stoichiometry.
Table 1: Solvent Effects on Etherification Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dimethylformamide | 36.7 | 85 |
| Acetone | 20.7 | 78 |
| Tetrahydrofuran | 7.6 | 65 |
Data adapted from solvent performance studies in analogous reactions.
Industrial-Scale Production
Industrial methods prioritize scalability and cost-effectiveness. Continuous flow reactors enable precise control over reaction parameters, reducing side reactions and improving consistency.
Key Advancements:
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Automated Feed Systems: Ensure stoichiometric accuracy for large batches.
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In-Line Analytics: Real-time monitoring via HPLC or GC-MS minimizes impurities.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Optimal solvent systems balance polarity and boiling point. For example, cyclopentanone (), with a dielectric constant of 13.3, enhances intermediate solubility without requiring excessive temperatures. Catalysts such as must be rigorously dried to prevent hydrolysis, which can reduce yields by 15–20%.
Purification Techniques
Crude product purification involves:
Table 2: Purification Efficiency by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98 | 80 |
| Recrystallization | 95 | 70 |
| Distillation | 90 | 60 |
Data derived from analogous sulfonamide purification protocols.
Comparative Analysis with Structural Analogs
Role of Functional Groups
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-iso-pentoxyphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfide group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium iodide, acetone as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
The compound 4-Methyl-3-iso-pentoxyphenyl methyl sulfide is a member of the sulfide class of organic compounds and has garnered attention for its diverse applications in scientific research. This article explores its applications, including potential uses in pharmaceuticals, material science, and chemical synthesis.
Pharmaceutical Applications
One of the most promising areas for 4-Methyl-3-iso-pentoxyphenyl methyl sulfide is in medicinal chemistry. Compounds with similar structures have been investigated for their antimicrobial properties. For instance, derivatives of phenolic sulfides have shown activity against various bacterial strains, indicating that 4-Methyl-3-iso-pentoxyphenyl methyl sulfide could potentially serve as a lead compound for developing new antibiotics .
Case Study: Antimicrobial Activity
A study investigated a series of phenolic compounds, including sulfides, revealing that modifications to the alkyl chain significantly influenced their antimicrobial efficacy. The introduction of bulky groups enhanced lipophilicity, improving cell membrane penetration and increasing antibacterial activity .
Material Science
In material science, 4-Methyl-3-iso-pentoxyphenyl methyl sulfide can be utilized as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research has shown that phenolic sulfides can act as effective stabilizers in polyolefin matrices, improving their resistance to oxidative degradation .
Chemical Synthesis
4-Methyl-3-iso-pentoxyphenyl methyl sulfide can also serve as an intermediate in organic synthesis. It can participate in various reactions including nucleophilic substitutions and coupling reactions to form more complex molecules. The versatility of sulfides in organic reactions makes them valuable building blocks in synthetic organic chemistry.
Example Reactions
- Nucleophilic Substitution : The sulfur atom can act as a leaving group in nucleophilic substitution reactions.
- Coupling Reactions : It can be used to synthesize larger frameworks through coupling with other electrophiles.
Mechanism of Action
The mechanism of action of 4-Methyl-3-iso-pentoxyphenyl methyl sulfide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
P-Chlorophenyl Methyl Sulfide
- Structure : Features a phenyl ring with a chlorine substituent at the para position and a methyl sulfide group.
- Applications : Often used as a precursor in synthesizing sulfoxides or sulfonates. Its stability under acidic conditions contrasts with the target compound, where the electron-donating iso-pentoxy group may enhance susceptibility to electrophilic attack .
Methyl Phenyl Sulfide
- Reactivity : Oxidizes efficiently to methyl phenyl sulfoxide or sulfone under catalytic conditions. For example, Fe₃O₄@SiO₂@A-TT-Pd achieves 95% yield in its oxidation (Table 5, ). The absence of steric hindrance allows faster reaction kinetics compared to 4-methyl-3-iso-pentoxyphenyl methyl sulfide.

- Catalytic Efficiency: Reaction optimization data (Table 3, ) suggest that steric bulk in the target compound may reduce catalytic turnover due to hindered substrate-catalyst interactions.
4-Methyl-3-Nitrobenzenesulfonyl Chloride
- Structure : Contains a methyl group, nitro group, and sulfonyl chloride (-SO₂Cl) on the phenyl ring.
- Reactivity : The sulfonyl chloride group is highly electrophilic, contrasting with the nucleophilic sulfide group in the target compound. Oxidation pathways differ significantly: sulfides yield sulfoxides/sulfones, while sulfonyl chlorides participate in nucleophilic substitutions .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure : Triazine-linked sulfonylurea derivatives with methyl ester groups.
- The target compound’s sulfide group offers greater nucleophilicity, which could be leveraged in pesticide prodrug designs .
Comparative Data Table
Key Research Findings
- Steric vs. Electronic Effects : The iso-pentoxy group in the target compound dominates its reactivity profile, overshadowing electronic contributions. This contrasts with P-chlorophenyl methyl sulfide, where electronic effects prevail .
- Catalytic Challenges : Bulky substituents reduce catalytic efficiency in oxidation reactions. For instance, methyl phenyl sulfide achieves near-quantitative yields under optimized conditions (Table 3, ), whereas sterically hindered analogs may require higher catalyst loading or prolonged reaction times.
- Synthetic Utility: The target compound’s branched ether group could enhance solubility in nonpolar solvents, offering advantages in phase-transfer catalysis compared to simpler sulfides.
Notes
- Limitations : Direct experimental data on 4-methyl-3-iso-pentoxyphenyl methyl sulfide are scarce; comparisons rely on structural analogs and reaction mechanisms.
- Future Directions : Computational studies (e.g., DFT) could clarify substituent effects on sulfur-centered reactivity.
Biological Activity
4-Methyl-3-iso-pentoxyphenyl methyl sulfide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula for 4-Methyl-3-iso-pentoxyphenyl methyl sulfide is . Its structure features a methyl sulfide group attached to a phenyl ring with an iso-pentoxy substituent, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that 4-Methyl-3-iso-pentoxyphenyl methyl sulfide exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The presence of the iso-pentoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with microbial cell walls.
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation.
- Antioxidant Properties : There is evidence indicating that 4-Methyl-3-iso-pentoxyphenyl methyl sulfide can scavenge free radicals, contributing to its potential as an antioxidant agent.
Antimicrobial Activity
A study conducted on various derivatives of phenyl methyl sulfides demonstrated that 4-Methyl-3-iso-pentoxyphenyl methyl sulfide exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .
Anti-inflammatory Mechanism
In vitro assays revealed that treatment with 4-Methyl-3-iso-pentoxyphenyl methyl sulfide reduced the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory action. Further studies are required to elucidate the specific pathways involved .
Antioxidant Activity
In a DPPH radical scavenging assay, the compound showed a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µg/mL, demonstrating its effectiveness in scavenging free radicals .
Comparative Analysis
To better understand the unique properties of 4-Methyl-3-iso-pentoxyphenyl methyl sulfide, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Methylphenyl methyl sulfide | Lacks iso-pentoxy group | Moderate antibacterial |
| 3-Isopropoxyphenyl methyl sulfide | Contains isopropoxy group | Lower antioxidant activity |
| 4-Methoxyphenyl methyl sulfide | Contains methoxy group | Weak anti-inflammatory |
Q & A
Q. What synthetic strategies are effective for preparing 4-Methyl-3-iso-pentoxyphenyl methyl sulfide with high regioselectivity?
- Methodological Answer: A nucleophilic substitution (SN2) between 4-methyl-3-iso-pentoxyphenylthiol and methyl iodide in anhydrous DMF, using sodium hydride (NaH) as a base, is recommended. The bulky iso-pentoxy group may influence regioselectivity; thus, slow reagent addition and low temperatures (0–5°C) are critical. Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product (>95% purity) .
Q. How can researchers confirm the structural integrity of 4-Methyl-3-iso-pentoxyphenyl methyl sulfide post-synthesis?
- Methodological Answer: Combine 1H/13C NMR and FT-IR spectroscopy . Key NMR signals include:
- S-CH3 protons: δ 2.1–2.3 ppm (singlet).
- Aromatic protons: δ 6.5–7.2 ppm (multiplet patterns depend on substitution).
Compare shifts with structurally analogous aryl sulfides (e.g., (4-methoxyphenyl)(phenyl)sulfane) for validation .
Q. What purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer: Use column chromatography with a hexane/ethyl acetate gradient (10:1 to 5:1). For crystalline derivatives, recrystallization in ethanol/water mixtures improves purity. Monitor purity via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
Q. What are the critical parameters for optimizing reaction yield in its synthesis?
- Methodological Answer: Key factors:
- Anhydrous conditions (use molecular sieves or inert gas).
- Stoichiometric excess of methyl iodide (1.2–1.5 equiv).
- Slow addition of NaH to prevent thiol oxidation.
Monitor progress by TLC and quench the reaction with ice-cold water to terminate side reactions .
Advanced Research Questions
Q. How does the iso-pentoxy substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer: Conduct accelerated stability studies (pH 2–12, 40°C for 48 hrs). Analyze degradation products via HPLC-UV/MS . The bulky iso-pentoxy group may sterically shield the sulfide moiety, enhancing stability in acidic conditions. Compare with simpler analogs (e.g., methyl phenyl sulfides) to isolate substituent effects .
Q. What analytical challenges arise in quantifying trace amounts of this sulfide in complex matrices?
Q. How can computational modeling assist in predicting its reactivity in nucleophilic substitutions?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states. Focus on steric effects of the iso-pentoxy group on reaction barriers. Validate predictions with experimental kinetic data (e.g., rate constants in polar aprotic solvents) .
Q. What strategies resolve conflicting NMR data when characterizing derivatives of this compound?
- Methodological Answer: Use 2D NMR techniques :
- HSQC to correlate C-H bonds.
- NOESY to assess spatial proximity of substituents.
For diastereotopic protons, variable-temperature NMR can clarify splitting patterns .
Q. How can researchers investigate its potential as a hydrogen sulfide (H2S) donor in biological systems?
Q. What methodological considerations are critical when studying its photodegradation pathways?
- Methodological Answer:
Expose solutions to controlled UV light (λ = 254–365 nm) and analyze photoproducts via HPLC-MS . Use radical scavengers (e.g., TEMPO) to identify reaction mechanisms (e.g., singlet oxygen vs. radical-mediated pathways). Compare degradation rates in aerobic vs. anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

